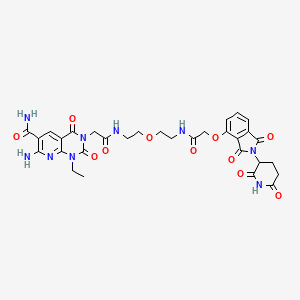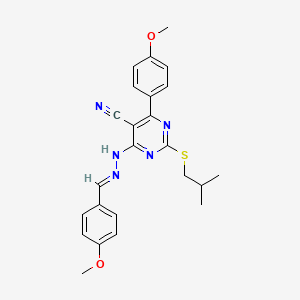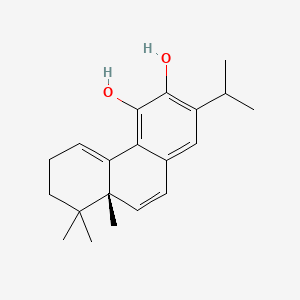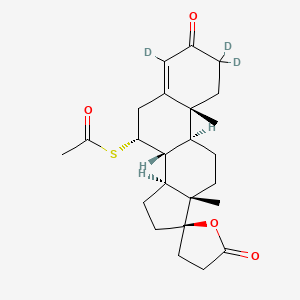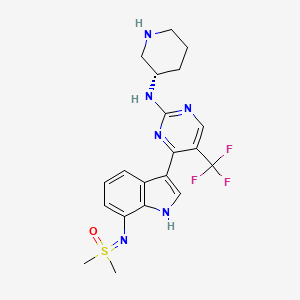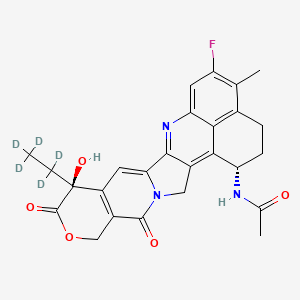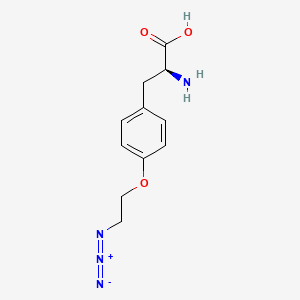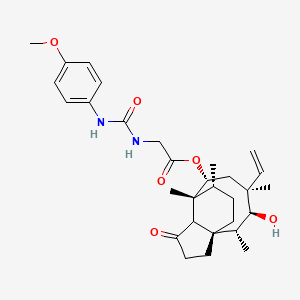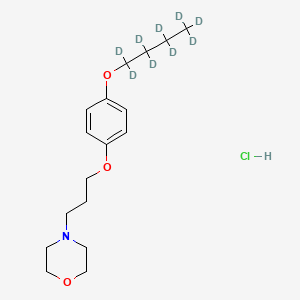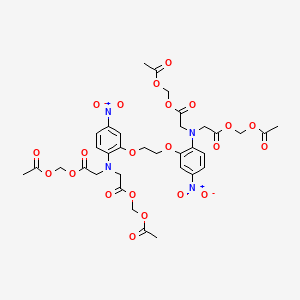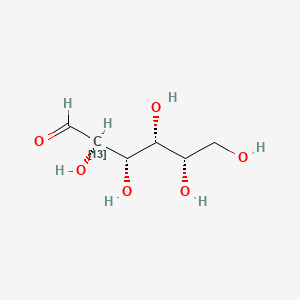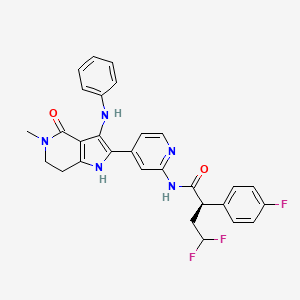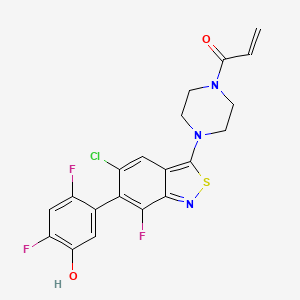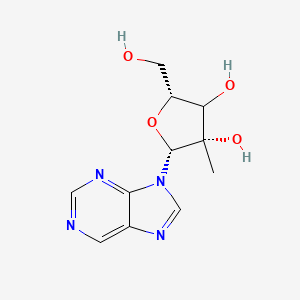
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has garnered significant interest due to its broad antitumor activity, particularly targeting indolent lymphoid malignancies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine typically involves the reaction of purine derivatives with ribofuranosyl intermediates. One common method includes the use of chloroacetaldehyde, 2-chloropropanal, and bromomalonaldehyde as reagents . The reaction conditions often involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The products are then isolated and purified using chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired quality .
化学反应分析
Types of Reactions
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as imidazo-purines and formyl-purines .
科学研究应用
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antitumor properties and potential use in cancer treatment.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development
作用机制
The mechanism of action of 9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine involves its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis (programmed cell death). This compound targets specific enzymes involved in nucleic acid metabolism, disrupting the replication and transcription processes .
相似化合物的比较
Similar Compounds
2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine: Another purine nucleoside analogue with similar antitumor activity.
2-Amino-9-(β-D-ribofuranosyl)purine: A related compound with different substituents on the purine ring.
Uniqueness
9-(2-|A-C-Methyl-|A-D-ribofuranosyl)purine is unique due to its specific methyl group substitution, which enhances its stability and bioavailability compared to other nucleoside analogues. This structural modification also contributes to its potent antitumor activity .
属性
分子式 |
C11H14N4O4 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-purin-9-yloxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O4/c1-11(18)8(17)7(3-16)19-10(11)15-5-14-6-2-12-4-13-9(6)15/h2,4-5,7-8,10,16-18H,3H2,1H3/t7-,8?,10-,11+/m1/s1 |
InChI 键 |
HAUCHRMUNOHPHD-IKBIKEAHSA-N |
手性 SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=CN=CN=C32)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=CN=CN=C32)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


